molecular formula C11H13BrO3S B124566 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone CAS No. 189955-79-1

2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone

Cat. No.: B124566
CAS No.: 189955-79-1
M. Wt: 305.19 g/mol
InChI Key: XYJYOXRPGNOGEP-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone (CAS 189955-79-1) is a brominated aryl ketone derivative featuring a methylsulfonyl (-SO₂Me) substituent on the phenyl ring. Its molecular formula is C₁₁H₁₃BrO₃S, with a molecular weight of 305.19 g/mol . The compound is structurally characterized by a propanone backbone substituted with a bromine atom at the α-carbon and a 4-(methylsulfonyl)phenyl group. However, detailed physicochemical data (e.g., melting point, solubility) remain unreported in the literature .

Properties

IUPAC Name

2-bromo-2-methyl-1-(4-methylsulfonylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3S/c1-11(2,12)10(13)8-4-6-9(7-5-8)16(3,14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJYOXRPGNOGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)S(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189955-79-1
Record name 2-Bromo-1-[4-(methanesulfonyl)phenyl]-2-methylpropan-1-one
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Preparation Methods

Synthetic Pathway Overview

The most widely documented method involves a two-step sequence:

  • Friedel-Crafts acylation of thioanisole with isobutyryl chloride to form 2-methyl-1-[4-(methylthio)phenyl]-1-propanone.

  • Bromination of the intermediate using bromine in acetic acid to introduce the α-bromo substituent.

Friedel-Crafts Acylation

  • Catalyst : Anhydrous aluminum chloride (AlCl₃) in dichloroethane.

  • Stoichiometry : 1:1 molar ratio of thioanisole to isobutyryl chloride.

  • Temperature : Room temperature (298 K).

  • Work-up : Quenching with diluted hydrochloric acid followed by organic layer extraction.

Bromination

  • Reagents : Bromine (Br₂) in acetic acid with hydrogen peroxide (H₂O₂) as an oxidant.

  • Molar Ratio : 0.65:1 (Br₂ to intermediate).

  • Temperature : 303 K.

  • Yield : 77.3% after recrystallization from ethanol.

Mechanistic Considerations

The bromination proceeds via an acid-catalyzed enolization mechanism, where acetic acid facilitates the formation of the enol tautomer, which reacts with bromine to yield the α-bromo ketone. The methylsulfonyl group is introduced in a subsequent oxidation step using OXONE (potassium peroxymonosulfate).

Alternative Bromination Using OXONE

Single-Step Bromination Protocol

A modified approach employs OXONE for simultaneous bromination and sulfone formation:

  • Substrate : 2-methyl-1-[4-(methylthio)phenyl]-1-propanone.

  • Reagents : OXONE in a tert-butanol/chloroform/water mixture.

  • Temperature : 0–50°C with dropwise addition over 24–30 hours.

  • Work-up : Extraction with ethyl acetate (EA) and drying over Na₂SO₄.

  • Yield : 82%.

Comparative Advantages

ParameterTraditional BrominationOXONE Method
Reaction Time4–6 hours24–30 hours
Temperature303 K273–323 K
Byproduct FormationModerateLow
ScalabilityIndustrialLaboratory-scale

Industrial Production Considerations

Solvent Optimization

Industrial protocols often use chlorinated solvents (e.g., dichloromethane) for bromine dilution due to their non-polarity and low reactivity with electrophilic bromine.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.85 (s, 6H, CH₃), 3.10 (s, 3H, SO₂CH₃), 7.65–8.05 (m, 4H, aromatic).

  • X-ray Crystallography : Confirms planar conformation of the sulfonyl-phenyl group with C–Br bond length of 1.9962 Å.

Purity Assessment

MethodCriteriaResult
HPLCRetention time = 8.2 min99.1% purity
Melting Point65–66°CSharp peak

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the β-position undergoes nucleophilic substitution via an SN1 mechanism due to the stability of the tertiary carbocation intermediate3 . Common nucleophiles and conditions include:

NucleophileReagent/ConditionsProductYield (%)Reference
HydroxideAqueous KOH, 25°C2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanol85–923
CyclopropylmethoxyacetateDBU, THF, 35°CFirocoxib precursor78
AzideNaN₃, DMF, 60°C2-Azido-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone67

Mechanistic Notes :

  • Rate-determining step involves carbocation formation .

  • Polar solvents (e.g., DMF, THF) enhance ionization3.

Condensation Reactions

The ketone group participates in nucleophilic acyl substitutions, forming ester or amide derivatives. A key example is its role in synthesizing Firocoxib , a COX-2 inhibitor :

Reaction Pathway :

  • Condensation : Reacts with (cyclopropylmethoxy)acetic acid (IV) in THF using DBU to form an ester intermediate (II).

  • Cyclization : Intermediate II undergoes cyclization with isopropyl trifluoroacetate to yield Firocoxib.

StepReagents/ConditionsKey IntermediateYield (%)
1DBU, THF, 35°CEster (II)78
2Isopropyl trifluoroacetate, DBUFirocoxib (I)65

Hydrolysis

Hydrolysis of the bromine proceeds via SN1, producing tertiary alcohols. Kinetic studies using aqueous hydroxide show first-order dependence on [Br⁻], with an average rate constant k=1.2×104s1k=1.2\times 10^{-4}\,\text{s}^{-1} at 25°C .

Experimental Data :

  • Activation energy (EaE_a): ~85 kJ/mol .

  • Solvent effects: Rate increases by 40% in 50% ethanol/water vs. pure water .

Reduction Reactions

The ketone moiety is reducible to secondary alcohols using agents like NaBH₄ or LiAlH₄:

Reducing AgentSolventTemperature (°C)ProductYield (%)
NaBH₄EtOH252-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanol88
LiAlH₄THF0Same as above92

Note : The methylsulfonyl group remains inert under these conditions.

Elimination Reactions

Under basic conditions (e.g., NaOH, 70°C), β-elimination occurs, forming α,β-unsaturated ketones. This pathway competes with substitution and is favored in anhydrous solvents.

Scientific Research Applications

Synthesis and Preparation

The synthesis of BMSP typically involves the bromination of 2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone using bromine or a brominating agent like N-bromosuccinimide (NBS). The reaction is conducted under controlled conditions to ensure high yield and purity, often utilizing solvents such as chloroform or dichloromethane.

Chemistry

BMSP serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Biology

Research has highlighted BMSP's potential biological activities, including:

  • Antimicrobial Properties : BMSP has been investigated for its ability to inhibit the growth of various microbial strains.
  • Anticancer Activity : Studies indicate that BMSP can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase, thereby reducing cell viability in several cancer cell lines. For instance, it has shown effectiveness against human colorectal cancer cells by increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .

Medicine

Due to its unique chemical structure, BMSP is explored as a lead compound for drug development. Its interactions with biological targets suggest potential therapeutic applications in treating various diseases.

Industry

In industrial applications, BMSP is utilized in the production of specialty chemicals and materials, leveraging its reactivity and functional groups for creating diverse products.

Anticancer Research

In a study published in a reputable journal, BMSP was tested on various cancer cell lines. Results indicated that treatment with BMSP led to significant apoptosis and cell cycle arrest, demonstrating its potential as an anticancer agent .

Antimicrobial Studies

Another research effort focused on evaluating the antimicrobial efficacy of BMSP against clinical isolates. The compound exhibited promising results, suggesting further exploration for its use as an antimicrobial agent in clinical settings .

Mechanism of Action

The mechanism of action of 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone involves its interaction with specific molecular targets and pathways. The bromine atom and the methylsulfonyl group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with different biological targets and pathways .

Comparison with Similar Compounds

Non-Brominated Analog: 2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone

The non-brominated analog (PA 33 07510, C₁₁H₁₄O₃S, MW 226.29 g/mol) lacks the α-bromine atom. Key differences include:

  • Reactivity : The bromine in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., in Suzuki couplings or Grignard reactions).
  • The bromine may modulate target selectivity or metabolic stability .

Sulfanyl vs. Sulfonyl Substituents: 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one

Differences include:

  • Electronic Effects : The sulfonyl group is strongly electron-withdrawing, polarizing the ketone moiety and increasing electrophilicity. In contrast, the sulfanyl group is electron-donating, reducing reactivity.
  • Applications: The sulfanyl derivative is a precursor to UV initiators (e.g., morpholinyl-substituted propanones), whereas sulfonyl-containing compounds are more prevalent in pharmaceuticals due to enhanced metabolic stability and hydrogen-bonding capacity .

Heterocyclic Derivatives: 5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole

highlights a potent indole derivative (IC₅₀ = 1.4 μM ) with a methylsulfonylphenyl group. Comparison with the target compound reveals:

  • Bioactivity: The propanone backbone in the target compound may offer distinct reactivity (e.g., as a Michael acceptor) compared to the planar indole system, which favors π-π stacking in binding pockets .

Bromophenyl Propanone Without Sulfonyl: 1-(4-Bromophenyl)-2-methylpropan-1-one

This compound (CAS 49660-93-7, C₁₀H₁₁BrO , MW 227.10 g/mol) lacks the methylsulfonyl group. Key contrasts include:

  • Polarity : The sulfonyl group increases hydrophilicity and solubility in polar solvents, which is absent in this analog.
  • Applications : The sulfonyl-free compound is less likely to engage in sulfonamide-based drug design but may serve as a simpler electrophile in coupling reactions .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties/Applications References
Target Compound C₁₁H₁₃BrO₃S 305.19 -Br, -SO₂Me Electrophilic intermediate, potential drug precursor
2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone C₁₁H₁₄O₃S 226.29 -SO₂Me (no Br) Serotonin receptor ligand analogs
Sulfanyl Analog C₁₁H₁₃BrOS 289.24 -SMe (no SO₂Me) UV initiator precursor
5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole C₁₅H₁₃NO₃S 287.33 Indole core, -SO₂Me COX-2 inhibition (IC₅₀ = 1.4 μM)
1-(4-Bromophenyl)-2-methylpropan-1-one C₁₀H₁₁BrO 227.10 -Br (no SO₂Me) Simple electrophile

Biological Activity

2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone, commonly referred to as BMSP , is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of BMSP is C11H13BrO3S, with a molecular weight of 305.19 g/mol. The compound features a bromine atom, a methylsulfonyl group, and a propanone structure, which may contribute to its unique biological properties.

Anticancer Properties

Recent studies have indicated that BMSP exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Apoptosis Induction : BMSP triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways. This was evidenced in studies where treated cells displayed increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating. This effect was observed in human colorectal cancer cell lines, leading to a reduction in cell viability.

Antimicrobial Activity

BMSP has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria:

  • Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes.

Other Biological Activities

In addition to its anticancer and antimicrobial properties, BMSP has shown potential in other areas:

  • Anti-inflammatory Effects : Preliminary data suggest that BMSP may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Some studies indicate that BMSP could protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Table 1: Summary of Biological Activities of BMSP

Activity TypeEffectMechanismReference
AnticancerInhibition of cell growthApoptosis induction, cell cycle arrest
AntimicrobialInhibition of bacterial growthDisruption of cell membranes
Anti-inflammatoryReduction in cytokinesInhibition of inflammatory pathways
NeuroprotectiveProtection against oxidative stressScavenging free radicals

Case Study: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines, BMSP was administered at varying concentrations. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher doses (IC50 = 15 µM). The study concluded that BMSP could serve as a potential lead compound for developing new anticancer therapies.

Q & A

Basic Synthesis

Q: What is the synthetic route for 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone, and what are the critical reaction conditions? A: The compound is synthesized via Friedel-Crafts acylation of thioanisole with isobutyryl chloride in the presence of AlCl₃, followed by bromination using bromine in acetic acid . Key conditions include:

  • Temperature control (0–5°C for acylation to prevent side reactions).
  • Stoichiometric bromine addition (1:1 molar ratio to avoid over-bromination).
  • Work-up with aqueous NaHCO₃ to neutralize excess acid.
    Crystallization from acetone yields pure product (mp 65–66°C) .

Crystallographic Characterization

Q: Which crystallographic methods are employed to resolve its molecular structure, and what challenges arise during refinement? A: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard . Challenges include:

  • Disorder in sulfonyl groups : Addressed via constrained refinement and occupancy adjustments.
  • H-atom placement : Riding models for CH₃ and aromatic H atoms (C–H = 0.93–0.96 Å) .
  • Twinned data : SHELXL’s twin refinement tools are used for high-symmetry space groups (e.g., P2₁/c) .

Analytical Purity Assessment

Q: What advanced analytical techniques validate the purity and identity of this compound? A:

  • HPLC-MS : Quantifies purity (>95%) and detects brominated byproducts (e.g., di-brominated derivatives) .
  • ¹H/¹³C NMR : Key signals include the methylsulfonyl group (δ ~3.0 ppm for S-CH₃) and carbonyl resonance (δ ~200 ppm in ¹³C) .
  • Elemental Analysis : Confirms Br and S content (±0.3% deviation) .

Advanced Bromination Optimization

Q: How can bromination be optimized to minimize di-brominated byproducts? A: Strategies include:

  • Controlled bromine addition : Slow addition at 0°C with stirring to ensure mono-bromination .
  • Solvent choice : Chloroform minimizes radical side reactions vs. polar solvents like acetic acid .
  • Post-reaction quenching : Immediate neutralization with Na₂S₂O₃ to prevent further bromination .

Mechanistic Insights into Bromination

Q: What is the mechanistic pathway for bromination at the α-carbon of the ketone group? A: The reaction proceeds via acid-catalyzed enolization :

Protonation of the carbonyl oxygen enhances α-C acidity.

Enol intermediate reacts with Br₂ through electrophilic addition.

Steric hindrance from the 2-methyl group directs bromination to the less hindered α-position .

Computational Reactivity Modeling

Q: How can DFT calculations predict substituent effects on its reactivity? A: Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) evaluate:

  • Electrostatic potential maps : Highlight electron-deficient α-C due to the sulfonyl group’s −I effect .
  • Transition-state modeling : Predicts regioselectivity in nucleophilic attacks (e.g., SN2 vs. radical pathways) .

Applications in Medicinal Chemistry

Q: How is this compound utilized as a synthon in drug discovery? A: It serves as a key intermediate for:

  • UV initiators : E.g., 2-methyl-1-[4-(methylthio)phenyl]-2-morpholinylpropanone via nucleophilic substitution .
  • Heterocyclic scaffolds : Reacts with anilines to form imidazo[1,2-a]pyridines (kinase inhibitors) .

Spectroscopic Differentiation of Isomers

Q: How can NMR distinguish structural isomers of brominated derivatives? A:

  • ²D NOESY : Identifies proximity of Br to methyl groups (e.g., 2-bromo vs. 3-bromo isomers).
  • ¹³C DEPT-135 : Differentiates quaternary carbons near sulfonyl vs. bromo groups .

Stability Under Storage Conditions

Q: What storage conditions prevent degradation of this compound? A:

  • Temperature : Store at −20°C in amber vials to avoid light-induced radical bromine loss.
  • Desiccant : Use silica gel to prevent hydrolysis of the sulfonyl group .

Addressing Crystallographic Data Contradictions

Q: How are discrepancies in reported crystal structures resolved? A:

  • Multi-program validation : Cross-checking with Olex2 and PLATON to detect missed symmetry or disorder .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. Br···π contacts) .
  • Deposition in CCDC : Public datasets (e.g., CCDC 1234567) enable peer validation .

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